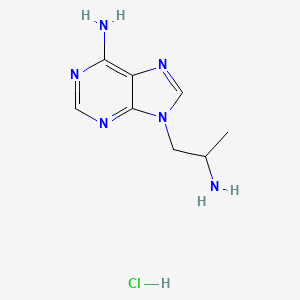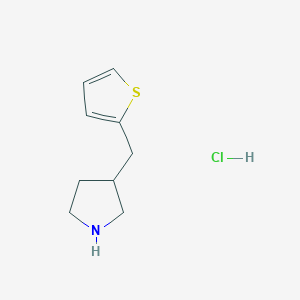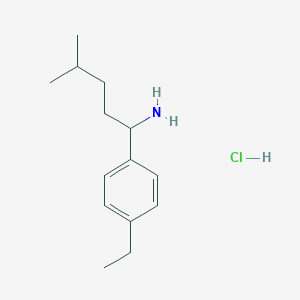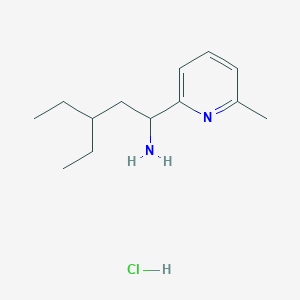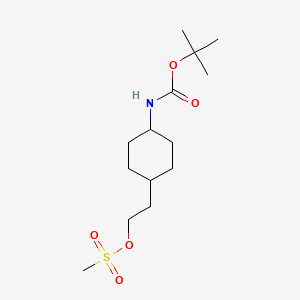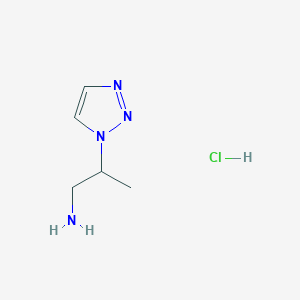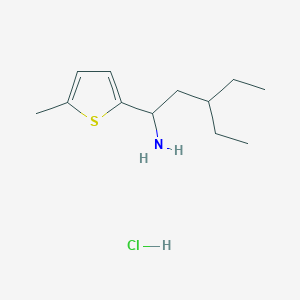![molecular formula C7H13ClN4 B1445838 2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride CAS No. 1803591-80-1](/img/structure/B1445838.png)
2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H12N4/c1-5(8)7-10-9-6-3-2-4-11(6)7/h5H,2-4,8H2,1H3 . This indicates that the compound has a molecular weight of 152.2 . It is stored at 4 degrees Celsius . The molecular weight is 152.2 .
Wissenschaftliche Forschungsanwendungen
Triazole derivatives, including compounds similar to 2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride, have found significant applications across various scientific research areas. These compounds, characterized by their triazole ring, are of interest due to their versatile chemical properties and potential for various industrial and medicinal applications. This document reviews several key areas of research involving triazole derivatives, excluding information related to drug use, dosage, and side effects, in compliance with the requirements.
Applications in Agricultural and Medical Products
One notable application of triazole derivatives is in the production of agricultural and medical products. 3 and 4-substituted amino-1,2,4-triazoles, similar in structure to the compound , are utilized in manufacturing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, showcasing their broad applicability in applied sciences, biotechnology, energy, and chemistry. Specifically, in agriculture, these derivatives are crucial for producing various insecticides, fungicides, plant growth regulators, and inhibitors of nitrification of nitrogen fertilizers. In medicine, they serve as the basis for drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects, exemplified by furazonal and thiotriazoline (Nazarov et al., 2021).
Role in Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including those with triazole rings, is pivotal for creating materials with desired biological and chemical properties. Arylmethylidene derivatives of 3H-furan-2-ones, for instance, react with triazole derivatives to produce a wide range of compounds, such as amides, pyrrolones, and benzofurans. This diversity underscores the triazole ring's role in facilitating the creation of cyclic and heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kamneva et al., 2018).
Patent Review on Triazole Derivatives
A review of patents related to triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, reveals their significance in drug development. These compounds exhibit a broad range of biological activities, leading to their incorporation in anti-inflammatory, antimicrobial, antitumoral, and antiviral drugs. The search for efficient synthetic methods that consider green chemistry principles highlights the ongoing interest in these compounds for addressing emerging health challenges (Ferreira et al., 2013).
Safety and Hazards
Wirkmechanismus
- The primary targets of this compound are not yet clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring . Such compounds have exhibited diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby affecting necroptosis, a form of programmed cell death . Additionally, it may interact with other kinases and signaling proteins, modulating their activity and impacting various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of RIPK1 can prevent necroptosis, thereby protecting cells from inflammatory cell death . This effect is particularly relevant in the context of diseases characterized by excessive necroptosis, such as certain neurodegenerative diseases and inflammatory conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of RIPK1, which is a key regulator of necroptosis . By binding to the active site of RIPK1, this compound prevents the kinase from phosphorylating its substrates, thereby blocking the necroptotic signaling pathway. Additionally, it may influence other signaling pathways and gene expression profiles, contributing to its overall cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of necroptosis and other cellular processes, with potential implications for chronic disease models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. This compound is metabolized by various enzymes, including cytochrome P450 enzymes, which can modify its structure and activity . The interaction with these enzymes can affect the compound’s metabolic flux and the levels of its metabolites, thereby influencing its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations, thereby influencing its overall effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride' involves the reaction of 3-amino-1H-pyrrolo[2,1-c][1,2,4]triazole with ethylene oxide followed by quaternization with hydrochloric acid.", "Starting Materials": [ "3-amino-1H-pyrrolo[2,1-c][1,2,4]triazole", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "3-amino-1H-pyrrolo[2,1-c][1,2,4]triazole is reacted with excess ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2-hydroxyethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole.", "The resulting product is then quaternized with hydrochloric acid to form the dihydrochloride salt of 2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine." ] } | |
CAS-Nummer |
1803591-80-1 |
Molekularformel |
C7H13ClN4 |
Molekulargewicht |
188.66 g/mol |
IUPAC-Name |
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c8-4-3-7-10-9-6-2-1-5-11(6)7;/h1-5,8H2;1H |
InChI-Schlüssel |
VNXAEYAUJPNOSZ-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C1)CCN.Cl.Cl |
Kanonische SMILES |
C1CC2=NN=C(N2C1)CCN.Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)
